Pentaquine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

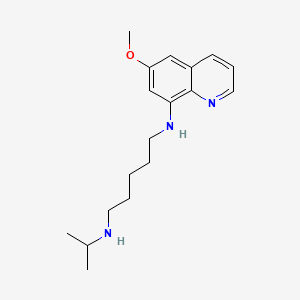

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXQZROIIKPELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5428-64-8 (phosphate[1:1]) | |

| Record name | Pentaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40235339 | |

| Record name | Pentaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-78-2 | |

| Record name | N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentaquine Against Plasmodium vivax

Abstract

Pentaquine is an 8-aminoquinoline antimalarial agent, a class of compounds distinguished by its unique efficacy against the dormant liver-stage hypnozoites of Plasmodium vivax, the causative agent of relapsing malaria. While it is a legacy drug, its mechanism of action is believed to be representative of the 8-aminoquinoline class, including the more commonly used primaquine. This technical guide provides a detailed examination of the current understanding of this compound's mechanism of action. The core hypothesis posits a two-step process involving host-mediated metabolic bioactivation into reactive intermediates, which then generate significant oxidative stress through the production of reactive oxygen species (ROS), ultimately leading to parasite death.[1] This document synthesizes available data on its activity across the parasite life cycle, presents quantitative data for related compounds to provide context, details key experimental protocols for evaluating its efficacy, and uses visualizations to illustrate critical pathways and workflows.

Core Mechanism of Action: A Two-Step Oxidative Assault

The prevailing hypothesis for the mechanism of action of 8-aminoquinolines like this compound does not involve a single, specific parasite target. Instead, it is a multi-stage process that leverages the host's metabolic machinery to convert the drug into a potent, non-specific killing agent.

Bioactivation and the Reactive Oxygen Species (ROS) Hypothesis

The antimalarial activity of this compound is contingent on a two-step biochemical relay:

-

Metabolic Bioactivation: this compound itself is a prodrug. Upon administration, it is metabolized, primarily within the host's liver, by cytochrome P450 (CYP) enzymes.[1] For the related compound primaquine, CYP2D6 has been identified as a key enzyme in this process.[1] This metabolic conversion generates unstable, reactive intermediates. The exact structures of this compound's active metabolites have not been fully elucidated, but they are understood to be potent oxidizing agents.

-

ROS-Mediated Parasite Killing: The reactive metabolites subsequently engage in redox cycling. This process, potentially involving interactions with parasite or host reductases, leads to the massive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][2][3][4] This sudden and overwhelming oxidative stress damages a wide array of parasite macromolecules, including lipids, proteins, and nucleic acids, disrupting essential cellular functions.[2][5] The primary target of this oxidative damage is thought to be the parasite's mitochondria, leading to a collapse of its metabolic function and subsequent cell death.[6][7][8]

Activity Across the Plasmodium vivax Life Cycle

The clinical utility of this compound and other 8-aminoquinolines is defined by their potent activity against specific stages of the P. vivax life cycle that are not effectively targeted by other antimalarials like chloroquine.

-

Exoerythrocytic (Liver) Stages: This is the primary therapeutic niche for this compound. It is highly active against the dormant hypnozoites in the liver, which are responsible for the characteristic relapses of vivax malaria.[9][10] By eliminating these forms, this compound provides a "radical cure."

-

Gametocytes: this compound has significant activity against mature P. vivax gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.[9][11] This gametocytocidal effect makes it a valuable tool for transmission-blocking strategies aimed at reducing the spread of malaria.

-

Erythrocytic (Blood) Stages: While it possesses some activity against the asexual blood stages that cause clinical symptoms, it is significantly weaker than dedicated blood schizonticides like chloroquine.[9] For this reason, it is typically co-administered with a more potent blood-stage agent for the treatment of an acute infection.[9]

Quantitative Efficacy Data

Specific, recent quantitative data such as IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values for this compound against P. vivax are scarce in modern literature, as it is a legacy compound. However, to provide a relevant benchmark for researchers, the following table summarizes reported IC50 values for other key antimalarials against clinical P. vivax isolates.

| Antimalarial Drug | Drug Class | Geometric Mean IC50 (nM) | 95% Confidence Interval | Notes |

| Chloroquine | 4-Aminoquinoline | 295 | 227 - 384 | Data from Papua, Indonesia.[12][13] |

| Chloroquine | 4-Aminoquinoline | 22.1 | - | Data from Cambodia; lower than Indonesian isolates.[14] |

| Artesunate | Artemisinin Derivative | 1.31 | 1.07 - 1.59 | Highly potent against blood stages.[12][13] |

| Mefloquine | Aryl-amino alcohol | 9.99 | 6.98 - 14.3 | Data from Papua, Indonesia.[12] |

| Mefloquine | Aryl-amino alcohol | 92 | - | Data from Cambodia; significantly higher than Indonesian isolates.[14] |

| Piperaquine | Bisquinoline | 18.6 | 14.0 - 24.6 | Partner drug in some ACTs.[12] |

Table 1: Summary of ex vivo IC50 values for various antimalarials against P. vivax isolates. Note the significant variation in IC50 values between geographic regions, which can indicate differences in drug susceptibility.

Key Experimental Protocols

The investigation of this compound's mechanism and efficacy relies on established methodologies for assessing antimalarial activity.

In Vitro Drug Susceptibility: Schizont Maturation Assay

This is the standard method for determining the IC50 of a compound against the erythrocytic stages of P. vivax.[12][13]

Methodology:

-

Isolate Collection: Collect venous blood from a patient with confirmed P. vivax monoinfection.

-

Parasite Preparation: Remove leukocytes and platelets via filtration (e.g., through a CF11 column). Wash the remaining red blood cells.

-

Drug Plate Preparation: Use 96-well microtiter plates pre-dosed with serial dilutions of the test compound (this compound) and control drugs.

-

Culture Initiation: Add a suspension of infected red blood cells (typically at 2% hematocrit in a medium like McCoy's 5A with human serum) to each well. The initial parasite culture should ideally consist of early ring-stage parasites.[12][13]

-

Incubation: Incubate the plates for 42-48 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂) to allow parasites in the drug-free control wells to mature to the schizont stage.

-

Endpoint Assessment:

-

Microscopy: Prepare a thin blood smear from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

-

ELISA: Use an enzyme-linked immunosorbent assay to quantify parasite lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2), which correlates with parasite viability.[14][15]

-

-

Data Analysis: Plot the percentage of growth inhibition against the drug concentration and use a nonlinear regression model to calculate the IC50 value.

In Vivo Efficacy: P. cynomolgi-Macaque Model

Due to the inability to culture P. vivax liver stages in vitro, non-human primate models are essential for evaluating drugs that target hypnozoites. The P. cynomolgi infection in rhesus macaques is the gold-standard preclinical model.[16]

Methodology:

-

Infection: Rhesus macaques are infected intravenously with P. cynomolgi sporozoites or blood-stage parasites.

-

Primary Treatment: Once blood-stage parasitemia is established, animals are treated with a blood schizonticide (like chloroquine) to clear the initial infection, mimicking the clinical scenario in humans.

-

Test Drug Administration: Following clearance of the primary infection, animals are treated with the test drug (this compound) according to the desired regimen to assess its activity against the latent liver hypnozoites.

-

Relapse Monitoring: Blood smears are taken regularly (e.g., daily or weekly) for an extended period (60-100 days) to monitor for the reappearance of blood-stage parasites, which signifies a relapse from reactivating hypnozoites.

-

Efficacy Determination: The efficacy of the drug is determined by its ability to prevent or delay relapse compared to an untreated control group.

Measurement of Oxidative Stress

To validate the proposed mechanism of action, experiments can be designed to measure the oxidative stress response induced by this compound's metabolites.

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., a human hepatoma cell line like HepG2 that expresses CYP enzymes) or primary hepatocytes.

-

Drug Exposure: Treat the cells with this compound.

-

Biomarker Analysis: After a set incubation period, lyse the cells and measure the expression or activation of key oxidative stress response biomarkers. This can include:

-

Haem Oxygenase-1 (HO-1): Upregulation of HO-1 is a classic cellular response to oxidative stress.

-

Nuclear factor erythroid 2–related factor 2 (Nrf2): Measure the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins.[1]

-

These can be quantified using methods like Western blotting, qPCR, or immunofluorescence microscopy.

-

Conclusion and Future Directions

The mechanism of action of this compound against Plasmodium vivax is intrinsically linked to its identity as an 8-aminoquinoline. The current scientific consensus points to a model of host-mediated metabolic activation to generate reactive intermediates that induce lethal oxidative stress in the parasite, with particular efficacy against hypnozoites and gametocytes.

However, significant knowledge gaps remain. The precise chemical identities of the active metabolites of this compound are not fully known, nor are the complete range of parasite macromolecules they damage. Future research, employing modern tools such as high-resolution mass spectrometry for metabolomics and advanced proteomics to identify carbonylated or otherwise oxidized parasite proteins, could provide a much more detailed picture of this mechanism. A clearer understanding of the bioactivation and killing process is critical for the development of new, safer, and more effective 8-aminoquinolines for the radical cure and elimination of P. vivax malaria.

References

- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Oxygen Species as the Brainbox in Malaria Treatment [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Primaquine revisited six decades after its discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Primaquine - Wikipedia [en.wikipedia.org]

- 10. Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Primaquine or other 8-aminoquinoline for reducing Plasmodium falciparum transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determinants of in vitro drug susceptibility testing of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 16. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pentaquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaquine is a significant member of the 8-aminoquinoline class of antimalarial drugs, historically used for the radical cure of relapsing malaria. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis pathway. The document outlines the key chemical reactions, intermediates, and experimental protocols necessary for the laboratory-scale synthesis of this compound, supported by quantitative data and a visual representation of the synthetic route.

Chemical Structure of this compound

This compound is chemically designated as N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine.[1] It is a derivative of 8-aminoquinoline, characterized by a 6-methoxy substituted quinoline core and a 5-(isopropylamino)pentyl side chain attached to the amino group at the 8-position.

The key structural features include:

-

A quinoline ring system: A bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

-

A methoxy group (-OCH₃): Attached at the 6-position of the quinoline ring.

-

An 8-amino group (-NH-): Linking the quinoline core to the side chain.

-

A pentanediamine side chain: A five-carbon diamine linker.

-

An isopropyl group (-CH(CH₃)₂): Terminating the pentanediamine side chain.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine |

| Molecular Formula | C₁₈H₂₇N₃O |

| Molecular Weight | 301.43 g/mol |

| CAS Number | 86-78-2 |

| Appearance | Pale yellow solid |

| InChI | InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 |

| SMILES | CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Synthesis of the 6-methoxy-8-aminoquinoline core.

-

Attachment of the 5-(isopropylamino)pentyl side chain to the quinoline core.

Two primary strategies are employed for the attachment of the side chain: direct alkylation with a pre-formed side chain or a reductive amination approach.

Synthesis of the 6-Methoxy-8-aminoquinoline Intermediate

The precursor, 6-methoxy-8-aminoquinoline, is a crucial intermediate in the synthesis of many 8-aminoquinoline antimalarials.[2][3] A common and effective method for its preparation is the Skraup synthesis, followed by reduction.

Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

The Skraup synthesis involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system.

-

Starting Material: 4-Methoxy-2-nitroaniline

-

Reagents: Glycerol, Sulfuric Acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Reaction: The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxy-8-aminoquinoline

The nitro group at the 8-position is then reduced to an amino group.

-

Reagents: A reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).[4]

Synthesis of the Side Chain and Final Condensation

There are two main routes for attaching the N-isopropyl-1,5-pentanediamine side chain to the 6-methoxy-8-aminoquinoline core.

Route A: Alkylation with a Pre-formed Haloalkylamine

This classic approach involves the synthesis of a halogenated version of the side chain, which is then used to alkylate the 8-amino group of the quinoline core.

Step 3A: Synthesis of 5-Bromo-N-isopropylpentan-1-amine

This intermediate can be prepared through various methods, for instance, starting from 1,5-dibromopentane and reacting it with isopropylamine.

Step 4A: Condensation of 6-Methoxy-8-aminoquinoline with 5-Bromo-N-isopropylpentan-1-amine

The final step is the nucleophilic substitution reaction where the 8-amino group of the quinoline attacks the carbon bearing the bromine atom in the side chain, displacing the bromide and forming the C-N bond to yield this compound.

Route B: Reductive Amination

This alternative route involves the reaction of the 8-aminoquinoline with a suitable aldehyde or ketone derived from the side chain in the presence of a reducing agent.

Step 3B: Synthesis of 5-(Isopropylamino)pentanal

This aldehyde can be prepared from a suitable precursor, for example, by the oxidation of 5-(isopropylamino)pentan-1-ol.

Step 4B: Reductive Amination

6-Methoxy-8-aminoquinoline is reacted with 5-(isopropylamino)pentanal in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. The initial reaction forms an imine intermediate, which is then immediately reduced to the secondary amine, yielding this compound.

Experimental Protocols

The following are generalized experimental protocols based on established chemical literature for the synthesis of 8-aminoquinolines.

Synthesis of 6-Methoxy-8-aminoquinoline

Protocol 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

-

To a mixture of 4-methoxy-2-nitroaniline, glycerol, and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) in a reaction flask, concentrated sulfuric acid is added cautiously with cooling.

-

The mixture is heated gradually to initiate the exothermic reaction, and the temperature is controlled.

-

After the initial vigorous reaction subsides, the mixture is heated at reflux for several hours to complete the reaction.

-

The reaction mixture is cooled and poured onto ice, then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

The crude 6-methoxy-8-nitroquinoline is collected by filtration, washed with water, and purified by recrystallization.

Protocol 2: Reduction of 6-Methoxy-8-nitroquinoline

-

6-Methoxy-8-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A reducing agent, such as a solution of tin(II) chloride in concentrated hydrochloric acid, is added portion-wise.

-

The reaction mixture is heated for a specified period until the reduction is complete (monitored by TLC).

-

The mixture is then made alkaline to precipitate the tin salts, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield crude 6-methoxy-8-aminoquinoline, which can be further purified by column chromatography or recrystallization.

Synthesis of this compound via Alkylation (Route A)

Protocol 3: Synthesis of this compound

-

A mixture of 6-methoxy-8-aminoquinoline and 5-bromo-N-isopropylpentan-1-amine hydrobromide is heated in a suitable solvent (e.g., a high-boiling alcohol) or neat.

-

A base, such as potassium carbonate or sodium bicarbonate, is added to neutralize the hydrobromide salt and facilitate the reaction.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a mixture of water and an organic solvent. The organic layer is separated, washed with brine, and dried.

-

The crude this compound is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediate. Note that yields can vary significantly based on the specific reaction conditions and scale.

| Reaction Step | Starting Materials | Key Reagents | Typical Yield |

| Skraup Synthesis | 4-Methoxy-2-nitroaniline, Glycerol | H₂SO₄, Oxidizing Agent | 50-70% |

| Reduction | 6-Methoxy-8-nitroquinoline | SnCl₂/HCl or H₂/Pd-C | 80-95% |

| Alkylation | 6-Methoxy-8-aminoquinoline, 5-Bromo-N-isopropylpentan-1-amine | Base (e.g., K₂CO₃) | 40-60% |

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthesis Pathway of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the classic chemistry of quinoline derivatives. The methodologies presented, primarily the Skraup synthesis for the core and subsequent side-chain attachment via alkylation or reductive amination, provide reliable routes for obtaining this important antimalarial compound. The choice of a specific synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide provides the foundational knowledge for researchers and professionals engaged in the synthesis and development of 8-aminoquinoline-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | MDPI [mdpi.com]

The Biological Activity of Pentaquine on Liver-Stage Malaria Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaquine, an 8-aminoquinoline derivative, has historically demonstrated efficacy in reducing the relapse rate of Plasmodium vivax malaria, indicating its activity against the dormant liver-stage parasites known as hypnozoites.[1][2][3] As a member of the 8-aminoquinoline class, its mechanism of action is believed to involve metabolic activation within the liver, leading to the generation of reactive oxygen species (ROS) that are cytotoxic to the developing intrahepatic parasites.[4][5] Despite its historical use, detailed quantitative data on its specific activity against liver-stage parasites are sparse in contemporary literature, with modern research focusing primarily on its analogs, primaquine and tafenoquine. This guide provides a comprehensive overview of the known biological activity of this compound on liver-stage malaria parasites, including its putative mechanism of action, a summary of its efficacy in the context of other 8-aminoquinolines, detailed experimental protocols for assessing liver-stage antimalarial activity, and visualizations of the key pathways and workflows.

Introduction to this compound and Liver-Stage Malaria

Malaria, a life-threatening disease caused by Plasmodium parasites, begins with a clinically silent liver stage of infection before the symptomatic blood stage. For P. vivax and P. ovale, a dormant form of the parasite, the hypnozoite, can persist in hepatocytes for weeks to years, causing relapsing infections.[6] The 8-aminoquinoline class of drugs, which includes this compound, primaquine, and tafenoquine, are unique in their ability to eradicate these liver-stage forms, a process known as radical cure.[7][8]

This compound (SN-13276) was one of the early 8-aminoquinolines developed and shown to be effective in preventing relapses of vivax malaria when used in combination with quinine.[3][9][10] However, due to the superior therapeutic index of the later-developed primaquine, this compound has largely been superseded in clinical use and research.[11] Nevertheless, understanding the biological activity of this compound provides valuable insights into the structure-activity relationships and mechanisms of the 8-aminoquinoline class.

Mechanism of Action

The precise molecular mechanism of action of this compound against liver-stage parasites has not been fully elucidated but is widely believed to follow the general mechanism attributed to 8-aminoquinolines.[4] This proposed mechanism is a two-step process that occurs within the host hepatocytes.

Step 1: Metabolic Activation: this compound, in its parent form, is likely a prodrug. Upon entering the liver, it is metabolized by host cell enzymes, primarily cytochrome P450 (CYP) monooxygenases (though monoamine oxidases may also play a role), into reactive intermediates.[4][11]

Step 2: Generation of Reactive Oxygen Species (ROS): These reactive metabolites are thought to undergo redox cycling, a process that generates significant amounts of reactive oxygen species, such as superoxide anions and hydrogen peroxide.[4][5] The accumulation of these ROS within the infected hepatocyte creates a state of severe oxidative stress.

The parasite-infected hepatocyte is particularly vulnerable to this oxidative onslaught, leading to damage of parasite macromolecules, including lipids, proteins, and nucleic acids, ultimately resulting in parasite death.[12]

Signaling Pathways

While specific signaling pathways directly targeted by this compound in either the parasite or the host cell have not been definitively identified, the induction of oxidative stress is known to impact numerous cellular signaling cascades.

-

Host Cell Apoptosis/Ferroptosis: High levels of ROS can trigger programmed cell death pathways in the host hepatocyte, which would be a terminal event for the developing parasite. The SLC7a11-GPX4 pathway, associated with ferroptosis, is known to be critical in controlling Plasmodium liver-stage infection.[13]

-

Parasite Stress Response Pathways: The parasite itself has mechanisms to counteract oxidative stress. The action of 8-aminoquinolines likely overwhelms these defenses.

Quantitative Data on Biological Activity

| Compound | Target Stage | Assay System | IC50 / Efficacy | Citation |

| This compound | Hypnozoites | P. vivax (clinical) | Effective in reducing relapse rate | [1][2] |

| Primaquine | Liver Schizonts | P. yoelii in vitro | 75.7 nM | [14] |

| Hypnozoites | P. vivax in vitro | EC50 between 0.1 - 1.0 µg/mL | [15] | |

| Liver Stages | P. falciparum in vivo | 60 mg/kg single dose effective | [16][17] | |

| Tafenoquine | Liver Stages | P. berghei in vivo | 5 times more potent than primaquine | [3] |

| Hypnozoites | P. vivax (clinical) | Single dose reduces relapse by ~70% | [8] |

Experimental Protocols

Detailed experimental protocols for specifically testing this compound are scarce in modern literature. However, the methodologies used to evaluate other 8-aminoquinolines, such as primaquine, are directly applicable. Below are generalized protocols for in vitro and in vivo assessment of liver-stage antimalarial activity.

In Vitro Liver-Stage Activity Assay

This assay is designed to determine the direct effect of a compound on the development of malaria parasites in hepatocytes.

Objective: To determine the IC50 of this compound against developing liver-stage schizonts.

Materials:

-

Hepatocytes: Primary human hepatocytes (PHHs) or hepatoma cell lines (e.g., HepG2).[18]

-

Plasmodium sporozoites (e.g., P. berghei for high-throughput screening or P. vivax for specific hypnozoite studies).[14][16]

-

Culture medium, plates (e.g., 384-well), and supplements.

-

This compound and control drugs (e.g., primaquine, atovaquone).

-

Reagents for immunofluorescence or luciferase-based detection.[14][16]

Procedure:

-

Cell Seeding: Plate hepatocytes in 384-well plates and culture until a confluent monolayer is formed.

-

Compound Addition: Prepare serial dilutions of this compound and add to the wells. Include appropriate controls (no drug, vehicle control, positive control drug).

-

Sporozoite Infection: Add a defined number of sporozoites to each well.

-

Incubation: Incubate the infected cells for a period sufficient for parasite development (e.g., 48-72 hours for P. berghei schizonts).

-

Readout:

-

Immunofluorescence: Fix, permeabilize, and stain the cells with antibodies against parasite proteins (e.g., HSP70, UIS4) and a nuclear stain (e.g., DAPI). Image the plates using a high-content imager.

-

Luciferase Assay: If using luciferase-expressing parasites, add the luciferase substrate and measure luminescence.

-

-

Data Analysis: Quantify the number and size of parasites (immunofluorescence) or the luminescence intensity. Calculate the IC50 value by fitting the dose-response data to a suitable model.

In Vivo Causal Prophylaxis Assay

This assay assesses the ability of a compound to prevent the establishment of a blood-stage infection after sporozoite challenge.

Objective: To evaluate the prophylactic efficacy of this compound in a mouse model.

Materials:

-

Mice (e.g., C57BL/6 for rodent malaria, or humanized liver-chimeric mice for human malaria).[3][16][17]

-

Plasmodium sporozoites (e.g., luciferase-expressing P. berghei).

-

This compound and vehicle for administration.

-

In vivo imaging system (IVIS) for luciferase detection.

-

Materials for blood smear preparation and analysis.

Procedure:

-

Drug Administration: Administer this compound to mice via an appropriate route (e.g., oral gavage).

-

Sporozoite Challenge: Infect the mice with sporozoites via intravenous injection or mosquito bite.

-

Liver Burden Assessment (optional): At 48 hours post-infection, assess the parasite load in the liver using in vivo bioluminescence imaging.

-

Blood-Stage Monitoring: Starting from day 3 post-infection, monitor the mice for the presence of blood-stage parasites by examining Giemsa-stained blood smears.

-

Data Analysis: Determine the percentage of mice protected from blood-stage infection at each drug dose.

Conclusion

This compound is an 8-aminoquinoline with historical significance in the treatment of relapsing malaria, demonstrating its activity against the challenging liver stages of the parasite. Its mechanism of action is believed to be dependent on metabolic activation in the liver and the subsequent generation of parasiticidal reactive oxygen species. While specific quantitative data and detailed modern experimental protocols for this compound are lacking, the established methodologies for other 8-aminoquinolines provide a clear framework for its further investigation. Future studies could focus on re-evaluating this compound's activity using modern assay systems to precisely quantify its potency and to explore its effects on specific host and parasite signaling pathways, which could provide valuable insights for the development of new and improved antimalarial drugs targeting the liver stage.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum | PVIVAX [vivaxmalaria.org]

- 3. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver stage treatment | PVIVAX [vivaxmalaria.org]

- 9. mmv.org [mmv.org]

- 10. researchgate.net [researchgate.net]

- 11. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen and mechanisms of inflammatory liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening the Global Health Priority Box against Plasmodium berghei liver stage parasites using an inexpensive luciferase detection protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. devtoolsdaily.com [devtoolsdaily.com]

- 16. malariaworld.org [malariaworld.org]

- 17. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

Pioneering Pentaquine: An In-depth Technical Guide to its Early Clinical Evaluation for Malaria Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for effective antimalarial agents to combat the persistent threat of relapsing Plasmodium vivax malaria led to the investigation of a new 8-aminoquinoline derivative, Pentaquine (SN-13,276). Emerging from the intensive antimalarial drug development programs of World War II, this compound offered hope for a more effective and better-tolerated treatment to prevent the debilitating relapses characteristic of vivax malaria, a significant challenge for military personnel returning from endemic regions and for civilian populations worldwide. This technical guide provides a comprehensive overview of the early clinical studies and trials of this compound, focusing on the quantitative data, experimental protocols, and logical frameworks of these pioneering investigations.

I. Efficacy in Reducing Relapse Rates of Vivax Malaria

Early clinical trials of this compound primarily focused on its ability to provide a radical cure for vivax malaria by eradicating the persistent liver-stage hypnozoites, which are responsible for relapses. A significant portion of this research was conducted at the Stateville Penitentiary in Illinois, where inmate volunteers participated in controlled studies.

Key Clinical Efficacy Data

The following tables summarize the quantitative data from pivotal early studies on the efficacy of this compound in preventing relapses of vivax malaria.

Table 1: Relapse Rates in Controlled Studies of this compound for Vivax Malaria

| Study | Treatment Group | Dosage | Duration | No. of Patients | Relapse Rate |

| Alving et al., 1948[1] | This compound | 30 mg daily | 14 days | 24 | 8% |

| This compound + Quinine | 30 mg this compound + 2 g Quinine daily | 14 days | 24 | 4% | |

| Control (Quinine alone) | 2 g daily | 14 days | 24 | 58% | |

| Straus & Gennis, 1948[2] | This compound + Quinine | 60 mg this compound + 2 g Quinine daily | 14 days | 40 | 2.5% |

| Control (Quinine alone) | 2 g daily | 14 days | 55 | 40% |

Table 2: Comparative Efficacy of this compound and Pamaquine

| Study | Treatment Group | Dosage | Duration | No. of Patients | Relapse Rate |

| Alving et al., 1948[1] | This compound + Quinine | 30 mg this compound + 2 g Quinine daily | 14 days | 24 | 4% |

| Pamaquine + Quinine | 30 mg Pamaquine + 2 g Quinine daily | 14 days | 24 | 25% |

II. Toxicity and Safety Profile

A critical aspect of the early clinical evaluation of this compound was the characterization of its toxicity profile, a known concern with 8-aminoquinoline compounds.

Key Toxicity Findings

Clinical investigations revealed that this compound, particularly at higher doses, could induce hematologic and gastrointestinal side effects. The concurrent administration of quinine was found to mitigate some of these toxic effects.

Table 3: Reported Adverse Events in Early this compound Trials

| Study | Dosage | No. of Patients | Common Adverse Events | Severe Adverse Events (at higher doses) |

| Craige et al., 1948[3] | 60-120 mg daily | - | Abdominal cramps, anorexia, nausea, methemoglobinemia | Postural hypotension, bradycardia |

| Alving et al., 1948[1] | 30-60 mg daily with/without Quinine | 72 | Mild abdominal cramps, slight depression of hemoglobin | - |

III. Experimental Protocols

The early clinical trials of this compound were characterized by rigorous, controlled methodologies for their time, often involving healthy volunteers who were intentionally infected with malaria.

A. Study Population and Infection Protocol

-

Subjects: Healthy adult male volunteers, primarily inmates of the Stateville Penitentiary, were recruited for these studies. All volunteers provided informed consent to participate.

-

Malaria Strain: The Chesson strain of P. vivax, known for its high relapse rate, was predominantly used.

-

Infection Method: Volunteers were infected via the bites of heavily infected Anopheles quadrimaculatus mosquitoes. Each volunteer was typically bitten by 10 infected mosquitoes to ensure a consistent and potent infection.

B. Treatment and Observation Protocol

-

Pre-treatment Phase: Following infection, a pre-patent period was observed, and the development of parasitemia was confirmed by microscopic examination of blood smears.

-

Treatment Phase: Upon confirmation of a patent malaria infection, subjects were randomized to different treatment arms.

-

Drug Administration: this compound was administered orally, with or without concurrent administration of quinine sulfate. Dosages and treatment durations varied across studies to determine optimal efficacy and toxicity profiles.

-

Clinical Monitoring: Patients were closely monitored for clinical symptoms of malaria, including fever, and for any adverse effects of the medication.

-

-

Post-treatment Follow-up:

-

Parasitological Follow-up: Thick and thin blood smears were examined regularly (e.g., weekly) for an extended period (typically at least 6 months) to detect any recurrence of parasitemia, which would indicate a relapse.

-

Toxicity Assessment: Hematological parameters, including hemoglobin levels and methemoglobin concentrations, were monitored to assess toxicity.

-

IV. Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the relationships between different treatment components.

Conclusion

The early clinical studies of this compound were a landmark in the history of antimalarial drug development. They demonstrated the potential of 8-aminoquinolines to provide a radical cure for relapsing vivax malaria and laid the groundwork for the development of its successor, primaquine, which remains a cornerstone of malaria treatment today. While the ethical considerations of conducting research with prison populations have evolved significantly, the scientific rigor of these early trials provided invaluable data on the efficacy and toxicity of this important class of antimalarial compounds. The detailed methodologies and quantitative outcomes from these studies continue to be of relevance to researchers and drug development professionals in the ongoing fight against malaria.

References

Pentaquine Phosphate: A Physicochemical and Solubility Profile for Drug Development Professionals

An In-depth Technical Guide

Introduction

Pentaquine phosphate, an 8-aminoquinoline derivative, is a compound of interest within the sphere of antimalarial drug research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics and solubility of this compound phosphate, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound phosphate, this guide also incorporates relevant information from the closely related and well-studied compound, primaquine phosphate, to provide a more complete predictive profile.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of an API is the cornerstone of successful drug development. These parameters influence everything from dissolution rate and absorption to stability and manufacturing processes. The key physicochemical properties of this compound phosphate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀N₃O₅P | [1] |

| Molecular Weight | 399.42 g/mol | [1][2] |

| CAS Number | 5428-64-8 | [2] |

| Appearance | Likely an orange crystalline powder (by analogy to Primaquine Phosphate) | [3] |

| Melting Point | Not available ("N/A") | [2] |

| pKa | Not experimentally determined. As an 8-aminoquinoline, it possesses basic nitrogen atoms and a phosphate group, suggesting multiple pKa values. | |

| LogP (calculated) | Not available for the phosphate salt. For the free base (this compound), a calculated LogP of 4.28750 has been reported. | [4] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. The solubility of this compound phosphate has not been extensively reported. However, based on the properties of the phosphate salt of the related compound, primaquine, a general solubility profile can be inferred.

| Solvent | Solubility | Source (by analogy to Primaquine Phosphate) |

| Water | Soluble (Primaquine diphosphate is soluble at 66 mg/mL) | [3] |

| Ethanol | Practically insoluble (Primaquine diphosphate) | [5] |

| DMSO | Soluble |

The solubility of ionizable compounds like this compound phosphate is highly dependent on the pH of the medium.[6][7] While a specific pH-solubility profile for this compound phosphate is not available, 8-aminoquinolines, being basic compounds, are generally expected to exhibit higher solubility in acidic environments where the amine groups are protonated.[6] The presence of the phosphate group will also influence the solubility profile across a range of pH values.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical and solubility data. The following sections detail the general methodologies that would be employed to characterize this compound phosphate.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is the capillary melting point test, as outlined in various pharmacopeias.[8][9][10]

Methodology:

-

Sample Preparation: The this compound phosphate sample is finely powdered and thoroughly dried to remove any residual solvent.[11]

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 4-6 mm.[10]

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate, typically around 1°C per minute, as it approaches the expected melting point.[8][9]

-

Observation: The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic molecule like this compound phosphate, determining the individual pKa values is essential for predicting its ionization state at different physiological pHs. Potentiometric titration is a widely used and reliable method for pKa determination.[12][13][14][15]

Methodology:

-

Solution Preparation: A solution of this compound phosphate of known concentration is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility. The ionic strength of the solution is typically kept constant using an electrolyte like KCl.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH versus volume of titrant added).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[16][17][18][19]

Methodology:

-

Sample Preparation: An excess amount of solid this compound phosphate is added to a known volume of the solvent (e.g., water, ethanol, DMSO, or a buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated, typically in a shaker bath, at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[17]

-

Sample Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of this compound phosphate in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Proposed Mechanism of Action and Logical Workflow

The precise mechanism of action for 8-aminoquinolines, including this compound, is not fully elucidated but is believed to involve a multi-step process targeting the malaria parasite, Plasmodium. The prevailing hypothesis suggests a two-step relay mechanism.[20][21]

-

Metabolic Activation: The parent 8-aminoquinoline compound is metabolized in the host's liver, primarily by cytochrome P450 enzymes (like CYP2D6), to form reactive, redox-active metabolites.[20]

-

Generation of Reactive Oxygen Species (ROS): These metabolites undergo redox cycling, leading to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[20][22][23] This oxidative stress is thought to be a key factor in the antimalarial activity, causing damage to parasite macromolecules and disrupting essential cellular processes.

-

Interference with DNA Synthesis: There is also evidence to suggest that 8-aminoquinolines can interfere with the parasite's DNA replication and repair mechanisms, further contributing to its demise.[24]

Caption: Proposed mechanism of action for this compound Phosphate.

The following diagram illustrates the logical workflow for determining the key physicochemical properties of an API like this compound phosphate.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties and solubility of this compound phosphate. While specific experimental data for this compound is limited, a predictive profile has been constructed based on its chemical structure and by drawing analogies to the well-characterized 8-aminoquinoline, primaquine phosphate. The provided experimental protocols offer a roadmap for the comprehensive characterization of this compound phosphate, which is essential for its continued development as a potential antimalarial agent. The elucidation of its detailed mechanism of action remains an active area of research, with the generation of reactive oxygen species and interference with parasite DNA synthesis being the most plausible pathways. Further experimental investigation is warranted to fill the existing data gaps and to fully unlock the therapeutic potential of this compound phosphate.

References

- 1. This compound phosphate | C18H30N3O5P | CID 224629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound monophosphate | CAS#:5428-64-8 | Chemsrc [chemsrc.com]

- 3. Primaquine Phosphate - LKT Labs [lktlabs.com]

- 4. This compound | CAS#:86-78-2 | Chemsrc [chemsrc.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thinksrs.com [thinksrs.com]

- 9. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 10. pharmadekho.com [pharmadekho.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. enamine.net [enamine.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 21. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 22. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

Pentaquine: A Deep Dive into its Role in Preventing Malarial Relapse

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Relapsing malaria, caused by the dormant liver-stage parasites of Plasmodium vivax and Plasmodium ovale known as hypnozoites, remains a significant obstacle to global malaria eradication efforts. While blood-stage schizonticides can effectively treat the acute symptoms of malaria, they are ineffective against these latent forms, leading to recurrent episodes of the disease weeks, months, or even years after the initial infection. The 8-aminoquinoline class of drugs are the only compounds clinically proven to possess activity against hypnozoites, a property referred to as "radical cure." Pentaquine, an early synthetic 8-aminoquinoline, played a pivotal role in the historical development of anti-relapse therapies and our understanding of the treatment of vivax malaria. This technical guide provides a comprehensive overview of this compound's mechanism of action, clinical efficacy in preventing relapse, and the experimental protocols used to evaluate its activity against the challenging hypnozoite stage of Plasmodium vivax.

Mechanism of Action: Targeting the Dormant Parasite

The precise mechanism of action of 8-aminoquinolines, including this compound, against hypnozoites is not fully elucidated but is understood to involve metabolic activation and the generation of reactive oxygen species (ROS).

Metabolic Activation: Like other 8-aminoquinolines such as primaquine and tafenoquine, this compound is a prodrug that requires bioactivation by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, in the liver. This metabolic process generates unstable, redox-active metabolites.

Generation of Reactive Oxygen Species: The active metabolites of this compound are thought to interfere with the parasite's mitochondrial electron transport chain. This disruption leads to the production of high levels of reactive oxygen species, inducing oxidative stress and ultimately causing parasite death. The dormant nature of the hypnozoite, with its reduced metabolic activity, presents a unique challenge for drug action, and the specific vulnerabilities of the hypnozoite to this oxidative assault are an area of ongoing research.

Conceptual Signaling Pathway for 8-Aminoquinoline Action:

Caption: Metabolic activation of this compound and subsequent generation of reactive oxygen species within the hypnozoite.

Clinical Efficacy in Preventing P. vivax Relapse

Early clinical investigations in the mid-20th century established this compound as an effective agent for preventing the relapse of vivax malaria. These studies, often conducted in returning military personnel and volunteers, laid the groundwork for the development of subsequent 8-aminoquinolines.

Quantitative Data from Historical Clinical Trials

While comprehensive datasets from these early trials are not always readily available in modern databases, published reports provide valuable insights into the efficacy of this compound.

| Study (Year) | Drug Regimen | Number of Patients | Relapse Rate with Treatment | Relapse Rate in Control Group | Follow-up Period |

| Straus and Gennis (1950)[1] | This compound (30 mg daily for 14 days) + Quinine (2 g daily for 14 days) | 50 | 2% | 90% (with Chloroquine alone) | Not specified |

Note: The control group in the Straus and Gennis (1950) study was treated with chloroquine, which is effective against the blood stages of malaria but has no effect on hypnozoites.

Experimental Protocols for Evaluating Anti-Hypnozoite Activity

The study of hypnozoites presents significant technical challenges due to their small size, low abundance, and the difficulty of maintaining long-term primary human hepatocyte cultures susceptible to P. vivax infection. The following outlines a general workflow and a specific protocol for assessing the activity of compounds like this compound against P. vivax liver stages, including hypnozoites.

General Experimental Workflow

Caption: A typical workflow for in vitro testing of anti-hypnozoite compounds.

Detailed Protocol: In Vitro P. vivax Liver Stage Assay and Immunofluorescence Staining

This protocol is a composite based on methodologies described for the in vitro culture of P. vivax liver stages.

1. Preparation of Primary Human Hepatocyte Cultures:

-

Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated multi-well plates (e.g., 96- or 384-well).

-

Cells are cultured in a specialized hepatocyte medium, and the medium is changed regularly to maintain cell viability and function.

2. P. vivax Sporozoite Infection:

-

Anopheles mosquitoes are fed on blood from a P. vivax-infected patient or a non-human primate model.

-

Salivary glands are dissected from infected mosquitoes, and sporozoites are isolated.

-

A defined number of sporozoites are added to the hepatocyte cultures.

3. Compound Administration:

-

The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the hepatocyte culture medium.

-

The compound-containing medium is added to the infected hepatocyte cultures at a specified time point post-infection (e.g., 24 hours for prophylactic activity or after several days to target established hypnozoites).

-

The medium is changed regularly with fresh compound-containing medium for the duration of the treatment period.

4. Immunofluorescence Staining for Parasite Visualization:

-

At the end of the incubation period (typically 7-14 days post-infection), the cells are fixed with a solution such as 4% paraformaldehyde.

-

The cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular parasites.

-

A blocking solution (e.g., PBS with bovine serum albumin) is added to reduce non-specific antibody binding.

-

Cells are incubated with a primary antibody that specifically recognizes a parasite protein. Common markers include:

-

HSP70 (Heat Shock Protein 70): Stains both developing schizonts and dormant hypnozoites.

-

UIS4 (Upregulated in Infective Sporozoites 4): A marker for the parasitophorous vacuole membrane surrounding the parasite.

-

LISP2 (Liver-Specific Protein 2): A marker specific for developing schizonts, allowing for differentiation from hypnozoites.

-

-

After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) that recognizes the primary antibody is added.

-

The cell nuclei are counterstained with a fluorescent DNA dye such as DAPI or Hoechst.

5. Imaging and Data Analysis:

-

The stained plates are imaged using a high-content automated microscope.

-

Image analysis software is used to identify and quantify the number and size of schizonts and hypnozoites based on their fluorescence signals and morphology.

-

The effect of the compound is determined by comparing the number of parasites in treated wells to untreated control wells.

The Complex Signaling of Hypnozoite Dormancy and Reactivation

The molecular mechanisms governing the decision of a sporozoite to either develop into a schizont or enter a dormant hypnozoite state, and the subsequent reactivation of these hypnozoites, are not fully understood. Current research points to a complex interplay of epigenetic regulation, host-parasite interactions, and parasite-intrinsic signaling pathways. A simple linear signaling cascade has not been defined, but a conceptual model of the key regulatory layers can be constructed.

Conceptual Diagram of Hypnozoite Fate Regulation:

Caption: Key regulatory inputs influencing hypnozoite dormancy and reactivation.

Conclusion and Future Directions

This compound, as one of the earliest 8-aminoquinolines, was instrumental in establishing the principle of radical cure for P. vivax malaria. While it has been largely superseded by primaquine and the more recently developed tafenoquine due to toxicity concerns, its study provided foundational knowledge. The development of advanced in vitro culture systems and molecular tools is now enabling a deeper understanding of hypnozoite biology. Future research will likely focus on elucidating the precise signaling pathways that control hypnozoite dormancy and reactivation, which could lead to the identification of novel drug targets for the next generation of anti-relapse therapies. A "wake and kill" strategy, where hypnozoites are first induced to reactivate and then targeted with schizonticidal drugs, is an attractive future possibility that hinges on a more complete understanding of these intricate biological processes.

References

The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers

The 8-aminoquinoline class of drugs remains a cornerstone in the fight against malaria, particularly in the context of radical cure and transmission-blocking strategies. This technical guide provides an in-depth overview of the core characteristics of these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction to 8-Aminoquinolines

The 8-aminoquinolines are a class of synthetic antimalarial compounds characterized by a quinoline ring substituted with an amino group at the 8-position. Historically, this class of drugs has been pivotal in antimalarial therapy, with primaquine being the first widely used drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. More recently, tafenoquine has emerged as a long-acting alternative. Their unique ability to target the dormant liver-stage hypnozoites of relapsing malaria species makes them indispensable for malaria eradication efforts.[1][2][3]

Mechanism of Action

The precise mechanism of action of 8-aminoquinolines is complex and involves metabolic activation to exert their antimalarial effects. The current understanding points towards a two-step biochemical relay.[1][4]

Step 1: Metabolic Activation: 8-aminoquinolines are prodrugs that require metabolism by host enzymes, primarily the cytochrome P450 2D6 (CYP2D6), to generate their active metabolites.[5][6][7] This metabolic process, which involves hydroxylation of the quinoline ring, is crucial for their activity against liver-stage parasites.[5][7] Genetic polymorphisms in the CYP2D6 gene can lead to variations in metabolic activity, impacting the efficacy of the drug in different individuals.[6][8]

Step 2: Generation of Reactive Oxygen Species (ROS): The active metabolites of 8-aminoquinolines are redox-active compounds. They undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[1][4] This oxidative stress is believed to be the primary mechanism of parasite killing, disrupting essential cellular processes within the parasite.[4]

Figure 1: Proposed mechanism of action for 8-aminoquinoline antimalarials.

Quantitative Data on In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data for prominent 8-aminoquinolines, providing a comparative overview of their activity and pharmacokinetic profiles.

Table 1: In Vitro Activity of 8-Aminoquinolines against Plasmodium falciparum

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Primaquine | D6 | ~500-1000 | [9] |

| Primaquine | W2 | ~500-1000 | [9] |

| WR 249420 | Multiple | 50-100 | [9][10] |

| WR 251855 | Multiple | 50-100 | [9][10] |

| WR 266848 | Multiple | 50-100 | [9][10] |

| WR 268499 | Multiple | 50-100 | [9][10] |

| WR 268658 | Multiple | 50-100 | [9][10] |

| WR 242511 | Multiple | 50-100 | [9][10] |

Table 2: In Vitro Activity against P. vivax Liver Stages

| Compound | Activity | Observation | Reference |

| Primaquine | Hypnozonticidal | Activity demonstrated in an extended in vitro assay. | [11][12] |

| Tafenoquine | Hypnozonticidal | Activity demonstrated in an extended in vitro assay. | [11][12] |

| Primaquine + Chloroquine | Synergistic | Increased potency against hypnozoites. | [11][12] |

| Tafenoquine + Chloroquine | Synergistic | Increased potency against hypnozoites. | [11][12] |

Table 3: Pharmacokinetic Parameters of Primaquine and Tafenoquine in Humans

| Parameter | Primaquine | Tafenoquine | Reference |

| Absorption | |||

| Tₘₐₓ (hours) | 1-3 | ~12 | [13] |

| Distribution | |||

| Vd/F (L) | ~250 | 915 | [14] |

| Metabolism | |||

| Primary Enzyme | CYP2D6 | CYP2D6 (lesser extent) | [5][6] |

| Elimination | |||

| t₁/₂ (hours) | 4-7 | ~14-16 days | [13] |

| CL/F (L/hr) | ~30-60 | 2.96 | [14] |

Table 4: Clinical Efficacy of Tafenoquine for P. vivax Relapse Prevention

| Trial | Treatment Arm | Efficacy (Relapse-free at 6 months) | Reference |

| DETECTIVE (Phase III) | Tafenoquine (300mg single dose) + Chloroquine | 62.4% | [15] |

| DETECTIVE (Phase III) | Placebo + Chloroquine | 27.7% | [15] |

| Phase IIb | Tafenoquine (400mg x 3 days) | 100% (at Day 120) | [2][16] |

| Phase IIb | Chloroquine + Primaquine (14 days) | 95% (at Day 120) | [2][16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 8-aminoquinoline activity and toxicity. The following sections outline key experimental protocols.

In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against P. falciparum.[17][18]

Objective: To quantify the inhibition of parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[17][19]

Materials:

-

P. falciparum culture (synchronized at the ring stage)

-

Complete culture medium (RPMI 1640 with supplements)

-

Human erythrocytes

-

Test compounds and control drugs (e.g., chloroquine, artemisinin)

-

96-well black microplates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Parasite Culture Preparation: Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension with complete culture medium.[19]

-

Drug Plating: Test compounds and control drugs are serially diluted and added to the wells of a 96-well plate.

-

Incubation: 180 µL of the parasite culture is added to each well containing 20 µL of the diluted compound. The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[19]

-

Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1 hour.[19]

-

Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Assessment: Murine Malaria Model (4-Day Suppressive Test)

Animal models are essential for evaluating the in vivo efficacy of antimalarial drug candidates.[20] The 4-day suppressive test in Plasmodium berghei-infected mice is a standard primary screen.[21][22]

Objective: To determine the in vivo antimalarial activity of a test compound by measuring the reduction in parasitemia in infected mice.

Materials:

-

CD1 or Swiss Webster mice

-

Plasmodium berghei (e.g., ANKA strain)

-

Test compound and vehicle control

-

Saline

-

Microscope, slides, and Giemsa stain

Procedure:

-

Infection: On day 0, mice are infected intravenously or intraperitoneally with 1 x 10⁷ P. berghei-infected erythrocytes.[22]

-

Treatment: Treatment with the test compound (administered orally or subcutaneously) begins 2-4 hours post-infection and continues daily for four consecutive days (day 0 to day 3). A control group receives the vehicle alone.[21][22]

-

Parasitemia Measurement: On day 4, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percent inhibition of parasite growth. The effective dose that reduces parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be determined by testing a range of doses.

Assessment of Hemolytic Toxicity

A critical aspect of 8-aminoquinoline development is the evaluation of their potential to induce hemolysis, particularly in the context of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[23][24]

Objective: To assess the hemolytic potential of an 8-aminoquinoline compound in vitro.

Materials:

-

Fresh human red blood cells (from G6PD-normal and G6PD-deficient donors, if available)

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., phenylhydrazine)

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation: Red blood cells are washed three times with PBS to remove plasma and buffy coat. A 2% erythrocyte suspension is prepared in PBS.

-

Incubation: The erythrocyte suspension is incubated with various concentrations of the test compound at 37°C for a specified period (e.g., 24 hours).

-

Hemolysis Measurement: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a lytic agent).

Experimental and Drug Discovery Workflow

The development of new 8-aminoquinoline antimalarials follows a structured workflow, from initial screening to preclinical development.

Figure 2: A typical workflow for the discovery and development of new 8-aminoquinoline antimalarials.

Conclusion

The 8-aminoquinoline class of antimalarials remains a critical tool in the global effort to eliminate malaria. A thorough understanding of their mechanism of action, efficacy, and potential for toxicity is paramount for the development of new, safer, and more effective drugs in this class. The experimental protocols and workflows outlined in this guide provide a framework for researchers to advance the discovery and development of the next generation of 8-aminoquinoline antimalarials.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of tafenoquine monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax [frontiersin.org]

- 7. ClinPGx [clinpgx.org]

- 8. Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro. — MORU Tropical Health Network [tropmedres.ac]

- 12. ctegd.uga.edu [ctegd.uga.edu]

- 13. journals.asm.org [journals.asm.org]

- 14. mmv.org [mmv.org]

- 15. gsk.com [gsk.com]

- 16. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of tafenoquine monotherapy for the treatment of Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. mmv.org [mmv.org]

- 22. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Pentaquine in Plasmodium falciparum: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific molecular targets of pentaquine in Plasmodium falciparum is limited in contemporary literature. The following guide is based on the well-established mechanisms of action of its close structural analog, primaquine, and the broader 8-aminoquinoline class of antimalarials. The proposed targets and pathways for this compound are therefore inferred from studies on these related compounds.

Executive Summary

This compound is an 8-aminoquinoline antimalarial drug, a class of compounds vital for their activity against liver stages and gametocytes of Plasmodium species.[1][2] While its precise molecular interactions within the parasite are not fully elucidated, the mechanism of action is widely understood to be multifactorial, primarily revolving around two interconnected processes: the disruption of mitochondrial function and the induction of overwhelming oxidative stress.[3] Unlike many blood-stage antimalarials that have a single, well-defined target, this compound's activity is likely mediated by its redox-active metabolites, which interfere with multiple essential parasite pathways.[3][4] This guide details these putative molecular targets and pathways, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for investigating these mechanisms, and offers visual representations of the key processes.

Core Molecular Targets and Mechanisms of Action

The antimalarial activity of this compound against P. falciparum is not attributed to a single target but rather to a cascade of cellular disruption initiated by its metabolites. The two primary proposed mechanisms are:

Disruption of Mitochondrial Electron Transport Chain (mtETC)